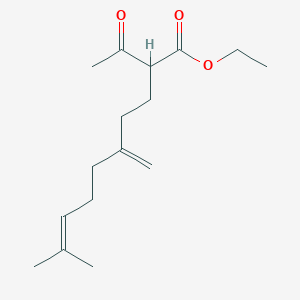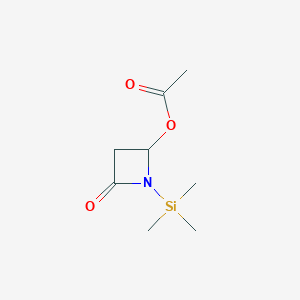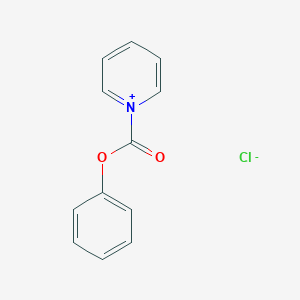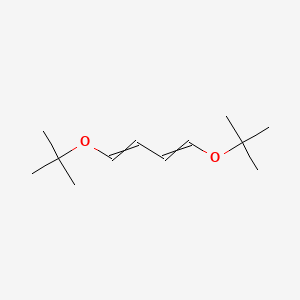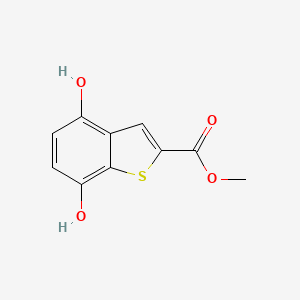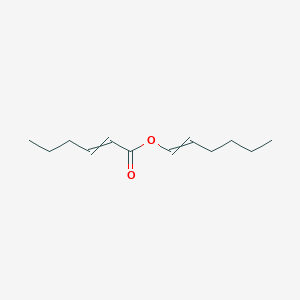
Hex-1-EN-1-YL hex-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hex-1-en-1-yl hex-2-enoate is an organic compound characterized by the presence of two double bonds within its molecular structure. This compound is part of the ester family, which are commonly known for their pleasant fragrances and are often used in the flavor and fragrance industries. The molecular formula for this compound is C12H20O2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hex-1-en-1-yl hex-2-enoate can be synthesized through the esterification reaction between hex-1-en-1-ol and hex-2-enoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of homogeneous catalysts, such as ruthenium complexes, can enhance the selectivity and efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
Hex-1-en-1-yl hex-2-enoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions to oxidize the double bonds.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of hex-1-en-1-ol and hex-2-enoic acid.
Substitution: Formation of amides or other ester derivatives.
Aplicaciones Científicas De Investigación
Hex-1-en-1-yl hex-2-enoate has various applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of hex-1-en-1-yl hex-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The double bonds in the compound can also interact with reactive oxygen species, leading to the formation of reactive intermediates that can modulate cellular processes .
Comparación Con Compuestos Similares
Hex-1-en-1-yl hex-2-enoate can be compared with other similar compounds such as:
Hex-1-en-1-yl acetate: Similar ester structure but with an acetate group instead of hex-2-enoate.
Hex-1-en-1-yl butyrate: Similar ester structure but with a butyrate group.
Hex-1-en-1-yl propionate: Similar ester structure but with a propionate group.
Uniqueness
This compound is unique due to the presence of two double bonds, which can undergo various chemical transformations, making it a versatile compound for synthetic and industrial applications .
Propiedades
Número CAS |
83247-41-0 |
|---|---|
Fórmula molecular |
C12H20O2 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
hex-1-enyl hex-2-enoate |
InChI |
InChI=1S/C12H20O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h8-11H,3-7H2,1-2H3 |
Clave InChI |
BGJRKZXLQUPKMZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=COC(=O)C=CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[Amino-(dimethyl-tert-butyl-silyl)oxy-phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14418778.png)
![2-[(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethanol](/img/structure/B14418782.png)
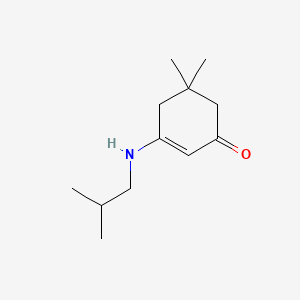
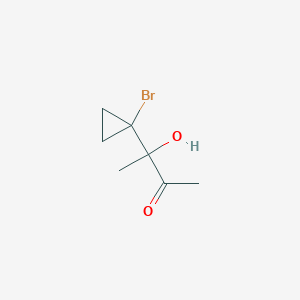
![N-[(3-Bromophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B14418791.png)
![2-[(S)-Methanesulfinyl]-1,3,5-trimethylbenzene](/img/structure/B14418797.png)
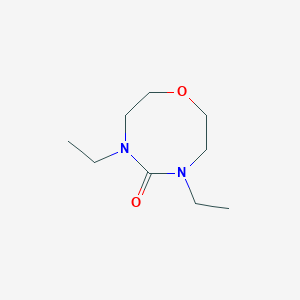
![6,8-Dimethyl-2-oxa-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B14418809.png)
